molecular formula C15H17NO2 B1665654 Agomelatine CAS No. 138112-76-2

Agomelatine

Cat. No. B1665654
M. Wt: 243.3 g/mol
InChI Key: YJYPHIXNFHFHND-UHFFFAOYSA-N
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Description

Agomelatine is an antidepressant drug that is structurally closely related to melatonin . It is a potent agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . It was developed in Europe by Servier Laboratories Ltd. and submitted to the European Medicines Agency (EMA) in 2005 . It is currently sold in Australia under the Valdoxan trade name .


Molecular Structure Analysis

The molecular formula of Agomelatine is C15H17NO2 . Its molecular weight is 243.31 . The structure of Agomelatine is very similar to that of melatonin .


Chemical Reactions Analysis

Agomelatine is thought to act through a combination of antagonist activity at 5HT2C receptors and agonist activity at melatonergic MT1/MT2 receptors . It possesses no ability to interfere with the neuronal reuptake of serotonin, norepinephrine (noradrenaline), or dopamine .


Physical And Chemical Properties Analysis

Agomelatine-loaded microspheres with a drug loading of 23.7% and a particle size of 60.2 μm were obtained in one study . The in vitro release profiles showed a small initial burst release (7.36%) followed by a fast release, a period of lag time, and a second accelerated release .

Scientific Research Applications

Agomelatine in Emotional Processing

A study by Harmer et al. (2011) investigated agomelatine's effects on emotional processing in healthy volunteers. The findings indicated that agomelatine decreased subjective ratings of sadness, reduced recognition of sad facial expressions, improved positive affective memory, and reduced the emotion-potentiated startle response. These results suggest that agomelatine may selectively affect the processing of social facial cues differently from conventional antidepressants, potentially contributing to less emotional blunting.

Agomelatine and Antidepressant Properties

Dubovsky & Warren (2009) explored agomelatine as a melatonin agonist with antidepressant properties in their study. They found that agomelatine appears to improve sleep without causing daytime sedation and does not associate with sexual side effects and discontinuation symptoms. The study also suggests possible neuroprotective and anxiolytic effects of agomelatine, warranting further research in treating mood and circadian rhythm disorders (Dubovsky & Warren, 2009).

Agomelatine's Role in Neurogenesis and Neuronal Activity

A 2009 study by Soumier et al. examined agomelatine's effects on neurogenesis in adult rats. They found that agomelatine treatment facilitated all stages of neurogenesis, suggesting a potential role in promoting survival in the hippocampus. The study indicates that the combination of melatonin agonism and 5HT2C antagonism in agomelatine may contribute to its neurogenic effects.

Agomelatine in Fibromyalgia and Depressive Symptomatology

Calandre et al. (2014) conducted a pilot study to assess agomelatine's efficacy and tolerability among patients with fibromyalgia and depression. The results showed that agomelatine significantly improved depression, global fibromyalgia severity, and pain intensity, although the effect sizes were small. However, no improvement in sleep quality was observed, indicating that agomelatine may not be a first-line treatment option for fibromyalgia and depression (Calandre et al., 2014).

Agomelatine and Glaucoma Patients

In 2015, Pescosolido et al. conducted a pilot study on agomelatine's effects on intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG). The study found that oral treatment with agomelatine, a melatonin agonist, effectively lowered the IOP in glaucoma patients, suggesting a potential new application of the drug in treating this condition (Pescosolido et al., 2015).

Scientific Research Applications of Agomelatine

1. Agomelatine in Emotional Processing

A study by Harmer et al. (2011) found that agomelatine facilitates positive versus negative affective processing in healthy volunteers. The study revealed that agomelatine decreased subjective ratings of sadness, reduced recognition of sad facial expressions, improved positive affective memory, and reduced the emotion-potentiated startle response. This suggests agomelatine's potential in modulating emotional processing in a way distinct from conventional antidepressants (Harmer et al., 2011).

2. Neuroprotective and Anxiolytic Effects

Dubovsky and Warren (2009) explored agomelatine as a melatonin agonist with antidepressant properties, noting its potential neuroprotective action and anxiolytic effect. This study suggests that agomelatine could play a role in treating mood and circadian rhythm disorders, given its unique mechanism of action (Dubovsky & Warren, 2009).

3. Agomelatine's Role in Neurogenesis

Soumier et al. (2009) studied the phase-dependent regulation of neurogenesis by agomelatine in adult rats. Their research demonstrated that agomelatine treatment facilitates all stages of neurogenesis in the ventral hippocampus. This indicates that agomelatine might have a joint effect of melatonin agonism and 5HT2C antagonism in promoting neuronal survival in the hippocampus (Soumier et al., 2009).

4. Agomelatine in Fibromyalgia and Depression

Calandre et al. (2014) investigated agomelatine's efficacy in patients with fibromyalgia and depressive symptomatology. The study showed that agomelatine significantly improved depression, global fibromyalgia severity, and pain intensity, though it did not enhance sleep quality. This suggests agomelatine's potential therapeutic application in fibromyalgia with associated depressive symptoms (Calandre et al., 2014).

5. Agomelatine's Application in Glaucoma Treatment

Pescosolido et al. (2015) conducted a study on agomelatine's effect on intraocular pressure in patients with primary open-angle glaucoma. They found that oral treatment with agomelatine, a melatonin agonist, lowered intraocular pressure in these patients, suggesting a new application in glaucoma treatment (Pescosolido et al., 2015).

Safety And Hazards

Agomelatine is very toxic to aquatic life . In humans, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

Agomelatine’s novel mode of action justifies further study, perhaps with the eventual aim of matching its use in depression to patients with specific disturbances in circadian rhythm . It is also suggested that agomelatine is a promising carrier for the treatment of major depressant disorder .

properties

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPHIXNFHFHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057642
Record name Agomelatine
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Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Agomelatine
Source Human Metabolome Database (HMDB)
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Solubility

~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2); ~30 mg/ml in EtOH, DMF & DMSO, 7.76e-03 g/L
Record name Agomelatine
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Record name Agomelatine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

The novel antidepressant agent, agomelatine, behaves as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT)(2C) receptors.
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Product Name

Agomelatine

CAS RN

138112-76-2
Record name Agomelatine
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Record name N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
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Record name AGOMELATINE
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Record name Agomelatine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The compound V (6.0 g, 0.03 mol) produced as described above and potassium carbonate (5 g) were added to 20 ml of water and 40 ml of dichloromethane, and stirred for 30 minutes. The aqueous layer was removed. The organic layer was cooled to the temperature of 0° C., and acetyl chloride (7.8 g, 0.1 mol) was added dropwise. A reaction was allowed to proceed at room temperature for 1 hour. 100 ml water was then added, and the reaction solution was extracted with dichloromethane (50 ml*3). The organic phases were combined, dried with anhydrous magnesium sulfate, and filtered to remove the drying agent. The filtrate was concentrated under reduced pressure, to give a solid. The solid was recrystallized in a 2:1 toluene/n-hexane mixture, to produce 4.8 g of agomelatine. The yield was 78.5%. The melting point was 107-108° C. (in Literature [2], 109° C.).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
78.5%

Synthesis routes and methods II

Procedure details

The compound V (6.0 g, 0.03 mol) produced as described above and sodium acetate (3.4 g) were dissolved in 70 ml of ethanol, and acetic anhydride (3.4 g, 0.033 mol) was added. The reaction solution was heated and refluxed for one hour. After cooling, about 100 ml of water was added, and the mixture was extracted with ethyl acetate (50 ml*3). The organic phases were combined, dried with anhydrous magnesium sulfate, and filtered to remove the drying agent. The filtrate was concentrated under reduced pressure, to give a solid. The solid was recrystallized in a 2:1 toluene/n-hexane mixture, to produce 5.3 g of agomelatine. The yield was 86.7%. The melting point was 108-109° C. (in Literature [2], 109° C.).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
86.7%

Synthesis routes and methods III

Procedure details

0.01 ml of 2-(7-methoxynaphth-1-yl)ethylamine is dissolved in 6 ml of pyridine. The mixture is cooled in an ice bath with agitation, and 0.012 mol of acetyl chloride is added dropwise.
Quantity
0.01 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.012 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of the compound obtained in Step E (100 mg, 0.41 mmol) in dichloromethane (4 mL) there is added, at ambient temperature, DDQ (111 mg, 0.49 mmol). The reaction mixture is stirred for 2 days and then washed with saturated NaHCO3 solution. The aqueous phase is extracted with ethyl acetate, and the organic phases are collected and then dried using brine and then over MgSO4. After filtration, the solvents are evaporated off under reduced pressure and the crude reaction mixture obtained is purified by chromatography on a silica column (eluant: ethyl acetate/petroleum ether 90/10, then ethyl acetate/methanol 90/10) to yield the title product in a yield of 48%.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
111 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,400
Citations
M Zupancic, C Guilleminault - CNS drugs, 2006 - Springer
… agomelatine had on chronic mild stress, a rat model of depression. This study showed that administration of agomelatine … This effect was noted whether agomelatine was administered …
Number of citations: 189 link.springer.com
C De Bodinat, B Guardiola-Lemaitre… - Nature reviews Drug …, 2010 - nature.com
… This article describes the discovery and development of agomelatine, which possesses … Following comprehensive pharmacological evaluation and extensive clinical trials, agomelatine (…
Number of citations: 530 www.nature.com
K Demyttenaere - European Neuropsychopharmacology, 2011 - Elsevier
Long-term antidepressant treatment success should be viewed as the result of the cumulative effects of treatment at each stage of major depressive disorder (MDD), and as a balance …
Number of citations: 105 www.sciencedirect.com
SH Kennedy, R Emsley - European Neuropsychopharmacology, 2006 - Elsevier
The efficacy and safety of flexible dosing with the antidepressant agomelatine (25–50 mg/day) was evaluated in a 6-week, double-blind, randomized, placebo-controlled study involving …
Number of citations: 489 www.sciencedirect.com
SH Kennedy, SJ Rizvi - CNS drugs, 2010 - Springer
… ) advantages for agomelatine. In addition to evidence of early efficacy, agomelatine also … Agomelatine has demonstrated a range of properties that suggest it could offer advantages …
Number of citations: 237 link.springer.com
G Guaiana, S Gupta, D Chiodo… - Cochrane Database …, 2013 - cochranelibrary.com
… determine the efficacy of agomelatine in alleviating acute symptoms … agomelatine in comparison with other antidepressant drugs, and, 3) to investigate the adverse effects of agomelatine…
Number of citations: 148 www.cochranelibrary.com
SM Stahl, M Fava, MH Trivedi, A Caputo… - The Journal of clinical …, 2010 - psychiatrist.com
… improved with agomelatine 25 mg/d compared to placebo. Both agomelatine doses were safe … aminotransferase elevations were observed transiently in the agomelatine 50 mg/d group. …
Number of citations: 166 www.psychiatrist.com
CR Dolder, M Nelson, M Snider - Annals of …, 2008 - journals.sagepub.com
… and safety of agomelatine in major depressive disorder. In general, agomelatine was found to … In these 3 investigations, agomelatine produced effects on depressive symptoms similar to …
Number of citations: 91 journals.sagepub.com
S Kasper, M Hamon - The world journal of biological psychiatry, 2009 - Taylor & Francis
… Agomelatine also exhibits anxiolytic properties that bear a striking … , agomelatine had efficacy at least comparable to that seen with available antidepressants. Interestingly, agomelatine …
Number of citations: 149 www.tandfonline.com
E Pjrek, D Winkler, A Konstantinidis, M Willeit… - …, 2007 - Springer
… SAD patients were included in an open study with agomelatine (25 mg/day in the evening) … suggest that seasonal depression may be effectively and safely treated with agomelatine. …
Number of citations: 153 link.springer.com

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